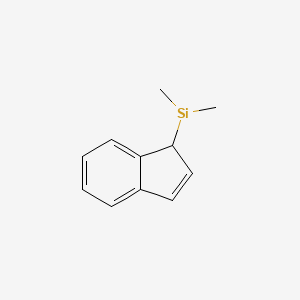
(1H-Inden-1-yl)(dimethyl)silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylsilyl)-1H-indene is an organosilicon compound characterized by the presence of a dimethylsilyl group attached to the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylsilyl)-1H-indene can be synthesized through the hydrosilylation of indene with dimethylchlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the dimethylsilyl group to the indene structure.
Industrial Production Methods: In an industrial setting, the production of 1-(Dimethylsilyl)-1H-indene involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylsilyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dimethylsilyl group to a silane or silanol.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
1-(Dimethylsilyl)-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(Dimethylsilyl)-1H-indene exerts its effects involves the interaction of the dimethylsilyl group with various molecular targets. The silicon atom in the dimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, and substitution reactions, where the dimethylsilyl group is replaced by other functional groups.
Comparison with Similar Compounds
- 1-(Dimethylsilyl)naphthalene
- 1-(Dimethylsilyl)benzene
- 1-(Dimethylsilyl)cyclohexane
Comparison: 1-(Dimethylsilyl)-1H-indene is unique due to its indene structure, which imparts distinct electronic and steric properties compared to other dimethylsilyl-substituted compounds. The presence of the indene ring enhances its reactivity and potential applications in organic synthesis and materials science. In contrast, compounds like 1-(Dimethylsilyl)naphthalene and 1-(Dimethylsilyl)benzene have different aromatic systems, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
42970-58-1 |
|---|---|
Molecular Formula |
C11H13Si |
Molecular Weight |
173.31 g/mol |
InChI |
InChI=1S/C11H13Si/c1-12(2)11-8-7-9-5-3-4-6-10(9)11/h3-8,11H,1-2H3 |
InChI Key |
WWIOOGKCJMYGIR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1C=CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


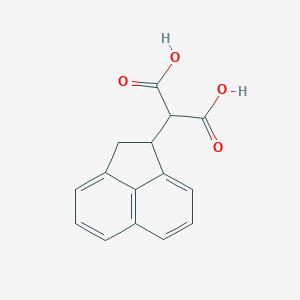

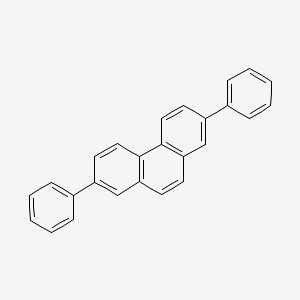

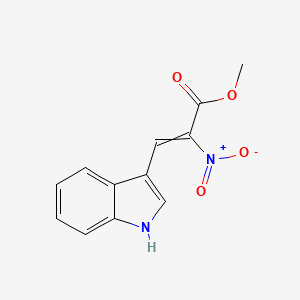

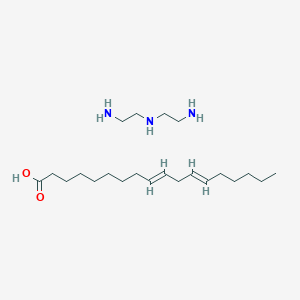
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
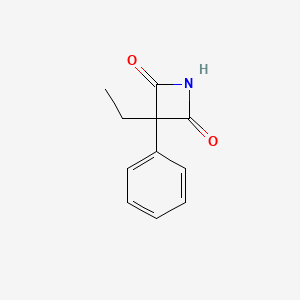
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
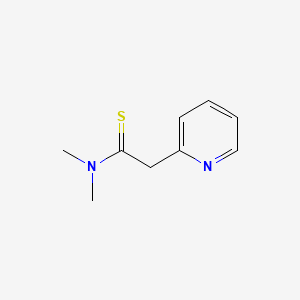
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
